Clavulanate-Tetraethylene Glycol-Biotin, commonly referred to as Clavulanate-TEG-Biotin, is a chemical compound that combines clavulanic acid, a well-known beta-lactamase inhibitor, with biotin and a tetraethylene glycol linker. This compound is designed to enhance the solubility and stability of the biotinylated clavulanic acid, facilitating its use in biological applications, particularly in studying protein interactions and haptenization processes.
Clavulanic acid is produced by the fermentation of Streptomyces clavuligerus, a bacterium known for its ability to synthesize this important antibiotic. Biotin, also known as Vitamin B7, is a water-soluble vitamin essential for various metabolic processes in living organisms. The combination of these two components into Clavulanate-TEG-Biotin allows researchers to utilize its properties for specific biochemical applications .
Clavulanate-TEG-Biotin can be classified under:
The synthesis of Clavulanate-TEG-Biotin involves several key steps that utilize established organic chemistry techniques. The primary method includes the esterification of clavulanic acid with biotin via a tetraethylene glycol linker.
The molecular structure of Clavulanate-TEG-Biotin consists of three main components:
The chemical formula for Clavulanate-TEG-Biotin can be derived from its components, although specific molecular weight data may vary based on the exact structure of the tetraethylene glycol linker used.
Clavulanate-TEG-Biotin primarily undergoes reactions involving:
The mechanism of action for Clavulanate-TEG-Biotin involves:
Clavulanate-TEG-Biotin has several scientific applications:
Biotin tagging of clavulanic acid addresses fundamental limitations in studying its allergenic potential:
Table 1: Comparative Properties of CLV Biotinylation Approaches
Property | CLV-B (Direct Biotin) | CLV-TEG-B (TEG-Linked) |
---|---|---|
Aqueous Solubility | Low | High |
Steric Hindrance | Significant | Reduced |
Conjugate Stability | Poor (degradation-prone) | High (intact structure) |
Detection Sensitivity | Moderate | High (≤0.15 mM) |
Protein Modification Efficiency | Low | High (multiple serum targets) |
CLV-TEG-B elucidated previously uncharacterized aspects of CLV-driven haptenation:
Table 2: Serum Proteins Modified by CLV-TEG-B Identified via Proteomics
Protein Target | Function | Modification Site | Implication |
---|---|---|---|
Human Serum Albumin | Plasma carrier protein | Peptide 404-430 | Primary carrier of CLV haptens |
Immunoglobulin Heavy Chains | Antibody subunits | Not specified | Potential autoimmune activation |
Immunoglobulin Light Chains | Antibody subunits | Not specified | Potential autoimmune activation |
Haptoglobin | Hemoglobin binding | Not specified | Altered inflammation responses |
CLV-TEG-B emerges as a critical tool to address diagnostic limitations:
Table 3: Current Diagnostics vs. CLV-TEG-B Enabled Approaches for CLV Allergy
Diagnostic Method | Detection Capability for CLV | Limitations | CLV-TEG-B Advantage |
---|---|---|---|
Skin Testing (PPL/MDM/AX) | <20% sensitivity | Misses CLA-selective reactivity | Identifies bona fide CLV epitopes |
Drug Provocation | Gold standard but high-risk | Contraindicated in severe reactors | Enables risk-free in vitro assays |
Specific IgE (Commercial) | Not available | No validated CLV conjugates | Provides defined haptenated antigens |
Basophil Activation Test | 40-60% sensitivity | Requires fresh blood; complex interpretation | Standardized protein conjugates |
Compound Names Mentioned:
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 21416-14-8